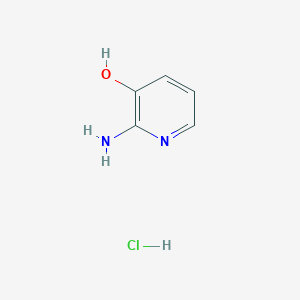

2-aminopyridin-3-ol Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

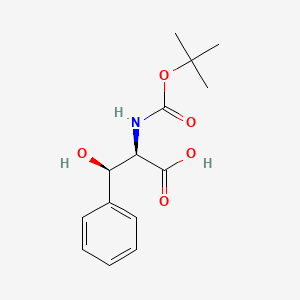

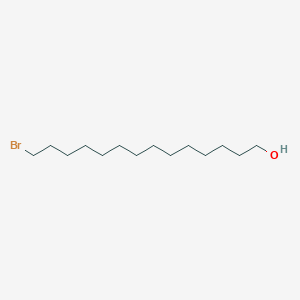

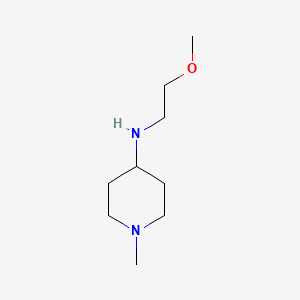

2-aminopyridin-3-ol Hydrochloride is a useful research compound. Its molecular formula is C5H7ClN2O and its molecular weight is 146.57 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Photodimerization Studies

2-Aminopyridin-3-ol hydrochloride is involved in stereoselective photodimerization reactions. In a study, it formed a specific guest-host complex with cucurbit[7]uril, leading to the exclusive formation of a specific isomer upon photodimerization in an aqueous solution. This reaction highlights the compound's potential in the field of stereochemistry and photoreactive systems (Wang, Yuan, & Macartney, 2006).

Synthesis of Thiazolopyridines

This compound is used in synthesizing 2-aminothiazolopyridines, showcasing its versatility in creating heterocyclic compounds. This process involves refluxing with isothiocyanates in ethanol, leading to moderate yields of thiazolopyridine hydrochlorides. Such syntheses are significant for developing pharmaceutical compounds and exploring novel chemical structures (Aitland & Molander, 1977).

Oligosaccharide Labeling

The compound is used in labeling reducing oligosaccharides for sensitive detection using UV and fluorescence detection. This application is crucial in biochemical research, particularly in the analysis of complex carbohydrate structures (Maness, Miranda, & Mort, 1991).

Synthesis of Aminopyridine Derivatives

A study describes a catalyst-free method to synthesize 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. This method's high yield and chemoselectivity make it valuable for producing various N-heterocyclic compounds, emphasizing the compound's role in innovative synthetic methodologies (Li, Huang, Liao, Shao, & Chen, 2018).

Structural and Spectroscopic Analysis

The structure and properties of this compound derivatives have been investigated using methods like X-ray diffraction and NMR spectroscopy. Such studies provide insights into the molecular structure and potential applications in material science and molecular engineering (Kowalczyk, Katrusiak, & Szafran, 2010).

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 according to the Regulation (EC) No 1272/2008 (CLP) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

2-Aminopyridine can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals . The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions . Moreover, the exact weight of synthesised compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programmes . This suggests that “2-aminopyridin-3-ol Hydrochloride” could have significant potential in future drug discovery and development efforts.

Mécanisme D'action

Target of Action

It is known that many pharmaceutical companies aim to synthesize low-molecular weight molecules like 2-aminopyridin-3-ol hydrochloride for use as pharmacophores against various biological targets .

Mode of Action

It is known that 2-aminopyridine derivatives can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals .

Result of Action

It is known that 2-aminopyridine derivatives can be used to produce single products with minimum side reactions .

Analyse Biochimique

Biochemical Properties

2-aminopyridin-3-ol Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it forms complexes with transition metals, which can influence the activity of metalloenzymes. Additionally, it undergoes condensation reactions with aldehydes to form Schiff bases, which are important intermediates in many biochemical pathways . These interactions highlight the versatility of this compound in biochemical research.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling proteins, leading to changes in downstream signaling cascades. This modulation can result in altered gene expression patterns and metabolic fluxes within the cell . These effects make this compound a valuable tool for studying cellular functions and mechanisms.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For instance, it inhibits the corrosion of metals by forming protective complexes, which can be analogized to its potential inhibitory effects on certain enzymes . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions underline the compound’s multifaceted role in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade under others, leading to a loss of activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At higher doses, it can cause toxic or adverse effects, including potential damage to tissues or organs . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can influence metabolic fluxes and the levels of specific metabolites within the cell . The compound’s role in these pathways underscores its importance in studying cellular metabolism and biochemical reactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for elucidating the compound’s effects on cellular function and its potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s activity and function within the cell, making it a valuable tool for studying subcellular processes and mechanisms.

Propriétés

IUPAC Name |

2-aminopyridin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O.ClH/c6-5-4(8)2-1-3-7-5;/h1-3,8H,(H2,6,7);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBGIMMIWMCWEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376460 |

Source

|

| Record name | 2-aminopyridin-3-ol Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65407-94-5 |

Source

|

| Record name | 2-aminopyridin-3-ol Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B1271968.png)

![2-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B1271979.png)